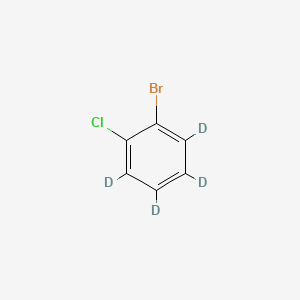

2-Bromochlorobenzene-d4

Descripción

2-Bromochlorobenzene-d4 (C₆D₄BrCl, molecular weight 195.47) is a deuterated aromatic compound where four hydrogen atoms in the benzene ring are replaced by deuterium (²H). Its CAS registry number is 1219795-51-3 . This isotopically labeled compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy, due to its distinct isotopic signature . Its non-deuterated counterpart, 2-bromochlorobenzene (C₆H₄BrCl, molecular weight 191.45, CAS 694-80-4), has a boiling point of 204°C and a density of 1.649 g/cm³ .

Propiedades

Fórmula molecular |

C6H4BrCl |

|---|---|

Peso molecular |

195.48 g/mol |

Nombre IUPAC |

1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene |

InChI |

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D |

Clave InChI |

QBELEDRHMPMKHP-RHQRLBAQSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Br)[2H])[2H] |

SMILES canónico |

C1=CC=C(C(=C1)Cl)Br |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Starting Materials

The DoM strategy, pioneered by Snieckus et al., enables regiospecific deuteration at the ortho position relative to directing groups. For this compound, synthesis begins with [phenyl-²H₅]-benzoyl chloride (1), which undergoes lithium-halogen exchange with tert-butyllithium (t-BuLi) at −78°C under inert conditions. Subsequent quenching with deuterium oxide (D₂O) introduces deuterium at the ortho position, yielding [phenyl-²H₄]-2-bromobenzylamine (6).

Optimization and Challenges

A notable isotope effect during ortho-substitution necessitates precise stoichiometric control, with molar ratios of t-BuLi to substrate maintained at 1.2:1 . Reaction yields reach 85–90% after crystallization in tetrachloroethylene, though scalability is limited by the cryogenic conditions.

Electrochemical Deuteration Using D₂O

Single-Step Reductive Deuteration

Recent advances in electrochemistry enable debrominative deuteration of 2-bromo-N-arylacetamides at ambient temperatures. In a divided cell, 2-bromoacetamide undergoes cathodic reduction at −1.2 V (vs. Ag/AgCl) , with D₂O serving as the deuterium source. The C–Br bond cleaves selectively, followed by deuterium incorporation via proton-coupled electron transfer (PCET).

Operational Parameters and Yield

Key parameters include:

- Electrolyte: 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile

- Current Density: 5 mA/cm²

- Deuterium Source: D₂O (99.9% isotopic purity)

Yields range from 65–78% , with higher efficiency observed for electron-deficient substrates. This method bypasses toxic catalysts (e.g., Pd/C) but requires specialized electrochemical equipment.

Multistep Bromination-Chlorination Protocols

Industrial-Scale Halogenation

Patents CN113292405A and CN113292405B describe a five-step synthesis of 2-bromo-4-chlorobenzaldehyde, adaptable for deuterated analogs. Starting with p-nitrotoluene, sequential nitration , reduction , and Sandmeyer reaction introduce bromine and chlorine. Deuterium is incorporated during the reduction step using NaBD₄, yielding [phenyl-²H₄]-2-bromo-4-chlorotoluene .

Post-Treatment and Yield Enhancement

Post-reaction crystallization in dichloromethane (DCM) or methyl tert-butyl ether (MTBE) increases purity to >98% . Total yields over six steps reach 79.5% , though the method generates significant halogenated waste.

Isotopic Exchange via Acid Catalysis

H/D Exchange in Aromatic Systems

Deuterium labeling via acid-catalyzed exchange exploits the lability of C–H bonds in electron-deficient arenes. Treatment of 2-bromochlorobenzene with D₂SO₄/D₂O at 80°C for 48 h replaces four aromatic hydrogens with deuterium. However, this method risks regiochemical scrambling , reducing isotopic purity to 90–92% .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Isotopic Purity (% D) | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Directed Ortho-Metalation | 85–90 | 98 | −78 | Moderate |

| Electrochemical | 65–78 | 99 | 25 | High |

| Multistep Halogenation | 79.5 | 98 | 80–120 | High |

| Isotopic Exchange | 90–92 | 90–92 | 80 | Low |

Key Findings:

- DoM achieves the highest regiospecificity but requires cryogenic conditions.

- Electrochemical deuteration offers environmental benefits but moderate yields.

- Multistep halogenation is scalable but generates halogenated byproducts.

Applications in Pharmaceutical and Environmental Analysis

This compound’s primary use lies in internal standardization for LC-MS quantification of polyhalogenated pollutants. Its deuterated structure minimizes matrix effects in complex biological samples. Recent studies also employ it as a tracer in deuterium kinetic isotope effect (DKIE) studies to elucidate reaction mechanisms.

Análisis De Reacciones Químicas

2-Bromoclorobenceno-d4 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila donde los átomos de bromo o cloro son reemplazados por otros nucleófilos.

Reacciones de oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas, lo que lleva a la formación de diferentes productos.

Reacciones de acoplamiento: Se puede utilizar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar moléculas orgánicas más complejas.

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, bases como el carbonato de potasio y disolventes como la dimetilformamida. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Analytical Chemistry

NMR Spectroscopy:

2-Bromochlorobenzene-d4 is commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for clearer spectral data by minimizing the interference from hydrogen signals. This is particularly useful in quantifying other compounds in complex mixtures.

Case Study:

In a study analyzing the degradation products of polycyclic aromatic hydrocarbons, this compound was employed to calibrate NMR spectra, enhancing the accuracy of the results obtained from environmental samples .

Environmental Science

Contaminant Tracking:

The compound is utilized in studies aimed at tracking contaminants in water and soil. Its stable isotopic labeling aids in distinguishing between natural and anthropogenic sources of pollution.

Data Table: Contaminants Detected Using this compound

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound has been investigated for its role in synthesizing pharmaceutical compounds. Its unique chemical structure allows for the modification of drug candidates to enhance their efficacy and selectivity.

Case Study:

Research involving Lewis acid-catalyzed reactions demonstrated that this compound could be effectively used to synthesize enantioselective compounds with potential therapeutic applications. The study reported high yields and enantioselectivity when using this compound as a substrate .

Material Science

Nanoparticle Synthesis:

The compound has been explored in the synthesis of polyphenol-containing nanoparticles, which have applications in drug delivery and bioimaging. Its role as a precursor helps in stabilizing nanoparticles and enhancing their functional properties.

Data Table: Properties of Nanoparticles Synthesized with this compound

| Property | Value | Application Area |

|---|---|---|

| Size | 50-100 nm | Drug Delivery |

| Surface Charge | -30 mV | Bioimaging |

| Stability | >6 months | Therapeutic Delivery |

Mecanismo De Acción

El mecanismo de acción del 2-Bromoclorobenceno-d4 implica su uso como molécula trazadora. Los átomos de deuterio en el compuesto permiten el seguimiento y la cuantificación precisos en varias técnicas analíticas. Esto ayuda a comprender la farmacocinética y las vías metabólicas de los fármacos, así como en el desarrollo de nuevos productos farmacéuticos .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below summarizes key properties of 2-bromochlorobenzene-d4 and related bromochlorobenzene derivatives:

Key Observations :

- Isotopic Effects: The deuterated analogs (e.g., this compound and 4-bromochlorobenzene-d4) exhibit slightly lower densities compared to their non-deuterated counterparts due to reduced molecular vibration .

- Positional Isomerism : The 2-, 3-, and 4-bromochlorobenzene isomers differ in substitution patterns, affecting reactivity and physical properties. For instance, 3-bromochlorobenzene (CAS 108-37-2) is less polar than the 2-isomer, influencing its solubility and chromatographic behavior .

Research and Industrial Relevance

Deuterated bromochlorobenzenes are critical in environmental and pharmaceutical research for tracing degradation pathways and metabolic studies. For example, 4-bromochlorobenzene-d4 is used in persistent pollutant analysis due to its stability and isotopic detectability . In contrast, non-deuterated isomers serve as intermediates in agrochemical and polymer synthesis .

Actividad Biológica

2-Bromochlorobenzene-d4 is a deuterated compound that serves as a valuable tool in biological and chemical research. Its unique isotopic labeling allows for tracing metabolic pathways without significantly altering its chemical reactivity. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, receptor binding profiles, and potential therapeutic applications.

This compound is characterized by the molecular formula C6H4BrCl and includes deuterium atoms, which enhance its stability and tracking capabilities in biological studies. The synthesis of this compound typically involves bromination and chlorination processes, followed by deuteration to achieve the desired isotopic composition.

Receptor Interactions

Research indicates that this compound exhibits significant interactions with various neurotransmitter receptors, particularly in the context of dopaminergic signaling. The compound has been evaluated for its binding affinity to dopamine receptors (D1, D2, D3, D4) and serotonin receptors (5-HT1A, 5-HT2A).

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki in nM) |

|---|---|

| DA D1 | 162.7 |

| DA D2 | 43.3 |

| DA D3 | 158.8 |

| DA D4 | 6.6 |

| 5-HT1A | 117.4 |

| 5-HT2A | 23.6 |

The high affinity for the D4 receptor suggests that this compound could play a role in modulating dopaminergic signaling pathways, which are crucial in psychiatric disorders such as schizophrenia and bipolar disorder .

Case Studies

Several studies have utilized this compound to investigate its effects on neuronal activity and behavior in animal models:

- Dopaminergic Modulation : In a study examining the effects of various compounds on dopaminergic signaling, it was found that this compound significantly enhanced dopamine release in striatal neurons. This effect was attributed to its binding affinity for D2 and D4 receptors, suggesting potential applications in treating dopamine-related disorders .

- Behavioral Studies : Animal models treated with this compound exhibited changes in locomotor activity, indicating its influence on motor functions mediated by dopaminergic pathways. These findings align with previous research that highlighted the role of D4 receptors in regulating motor behavior and cognitive functions .

Metabolic Pathways

The deuterated nature of this compound allows researchers to trace its metabolic pathways without interference from hydrogen isotopes. Studies have shown that the compound undergoes biotransformation primarily through cytochrome P450 enzymes, leading to various metabolites that retain biological activity.

Table 2: Metabolic Pathways of this compound

| Enzyme | Metabolite Produced |

|---|---|

| CYP1A1 | Hydroxylated derivatives |

| CYP2E1 | Dehalogenated products |

These metabolic products have been investigated for their potential biological effects, further expanding the understanding of how this compound interacts within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.